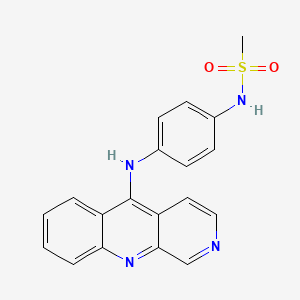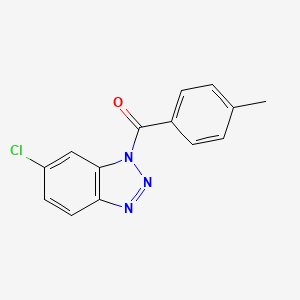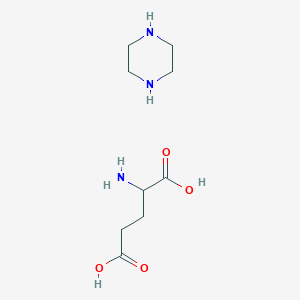
2-aminopentanedioic acid;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminopentanedioic acid, also known as L-glutamic acid, is an α-amino acid that plays a crucial role in various biochemical processes. Piperazine is an organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Both compounds have significant applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-aminopentanedioic acid can be synthesized through several methods, including the hydrolysis of proteins and the fermentation of certain bacteria. Industrial production often involves the fermentation of glucose using Corynebacterium glutamicum, which produces high yields of L-glutamic acid .
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by the reduction of pyrazine with sodium in ethanol . These methods provide efficient routes to obtain piperazine in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives such as γ-aminobutyric acid (GABA) and other amino acids .
Piperazine undergoes reactions such as cyclization, substitution, and addition. It reacts with alkyl halides to form N-alkylpiperazines and with carbonyl compounds to form piperazine derivatives. These reactions are often carried out under mild conditions using catalysts like palladium or ruthenium .
Applications De Recherche Scientifique
2-aminopentanedioic acid is widely used in scientific research due to its role as a neurotransmitter and its involvement in protein synthesis. It is used in studies related to neurodegenerative diseases, metabolic disorders, and as a building block for peptide synthesis .
Piperazine and its derivatives have significant applications in medicinal chemistry. They are used as anthelmintic agents to treat parasitic infections and as intermediates in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines . Piperazine derivatives also show promise in cancer research and as potential treatments for neurological disorders .
Mécanisme D'action
2-aminopentanedioic acid acts as an excitatory neurotransmitter in the central nervous system by binding to glutamate receptors. This binding leads to the activation of ion channels and subsequent neuronal excitation. It also plays a role in the synthesis of other neurotransmitters and in cellular metabolism .
Piperazine exerts its effects by binding to GABA receptors on muscle membranes, causing hyperpolarization and flaccid paralysis of parasitic worms. This mechanism allows the host body to expel the parasites easily .
Comparaison Avec Des Composés Similaires
2-aminopentanedioic acid is similar to other α-amino acids like aspartic acid and glycine. its unique role as a neurotransmitter and its involvement in various metabolic pathways distinguish it from other amino acids .
Piperazine is similar to other nitrogen-containing heterocycles like piperidine and pyrrolidine. Its unique structure, with two nitrogen atoms in a six-membered ring, provides distinct chemical properties and biological activities compared to other heterocycles .
Conclusion
2-aminopentanedioic acid and piperazine are versatile compounds with significant applications in various scientific fields. Their unique chemical properties and biological activities make them valuable tools in research and industry.
Propriétés
Numéro CAS |
66034-16-0 |
|---|---|
Formule moléculaire |
C9H19N3O4 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-aminopentanedioic acid;piperazine |
InChI |
InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clé InChI |
AZDSMVLIYXVHGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


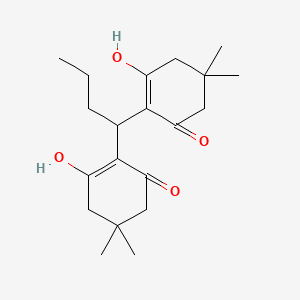
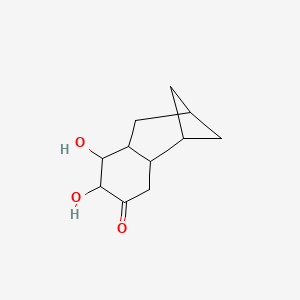
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
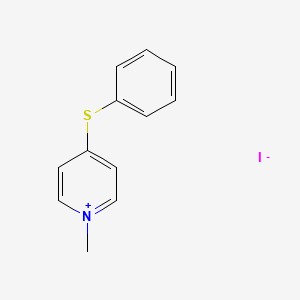
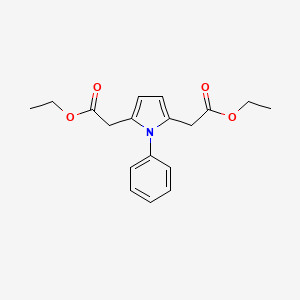
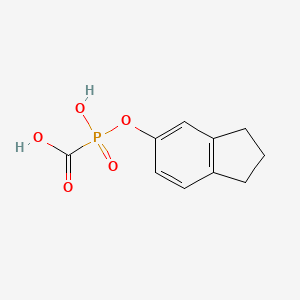
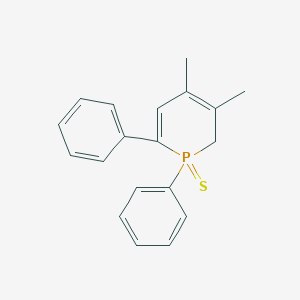
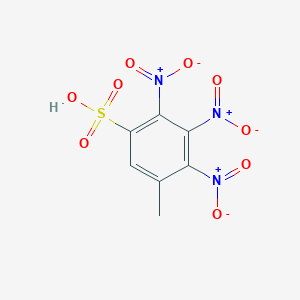
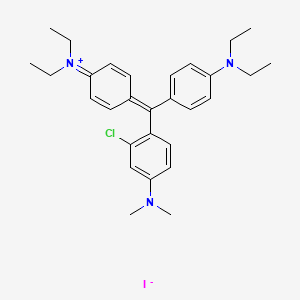

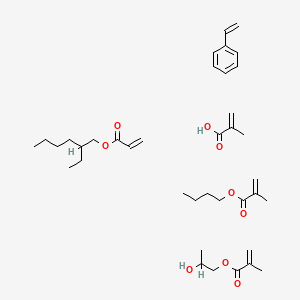
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
